3,5-DIIODO-4-METHOXY-BENZYLALCOHOL

Description

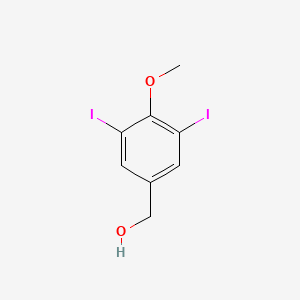

(3,5-Diiodo-4-methoxybenzyl)alcohol, also known as (3,5-diiodo-4-methoxyphenyl)methanol, is a halogenated aromatic alcohol. Its structure is characterized by a benzene (B151609) ring substituted with two iodine atoms, a methoxy (B1213986) group, and a hydroxymethyl group. While direct and extensive research on this specific molecule is not widely available in public literature, its chemical architecture allows for contextualization within several important areas of organic chemistry.

Halogenated aromatic alcohols are a class of compounds that feature a hydroxyl group and at least one halogen atom attached to an aromatic ring system. The presence of halogens, such as iodine, can significantly influence the physical and chemical properties of the molecule, including its acidity, reactivity, and biological activity. researchgate.net The process of incorporating halogens into aromatic structures is a fundamental transformation in organic synthesis, with various methods developed for efficient halogenation. sigmaaldrich.com The study of these compounds is crucial for understanding reaction mechanisms and for the development of new synthetic methodologies. sigmaaldrich.com

The benzyl (B1604629) alcohol scaffold is a common structural motif in organic chemistry. mdpi.com When this scaffold is iodinated, it gains particular significance as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak, making iodinated compounds excellent leaving groups in nucleophilic substitution reactions and key substrates in a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide range of functional groups, enabling the construction of more complex molecular architectures. Iodine-catalyzed reactions involving benzylic alcohols are an area of active research, providing practical methods to access important building blocks like benzylic boronate esters from readily available starting materials.

Given the limited direct research on (3,5-Diiodo-4-methoxybenzyl)alcohol, an examination of its structural analogs provides insight into potential areas of interest. A notable analog is 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a naturally occurring phenolic antioxidant found in the Pacific oyster (Crassostrea gigas). researchgate.netresearchgate.net Extensive research on DHMBA has highlighted its potential in various therapeutic areas due to its ability to mitigate oxidative stress. researchgate.netnih.govnih.gov Studies have explored its anti-inflammatory effects in macrophage cells and its potential neuroprotective properties in aging models. nih.govnih.govresearchgate.net

The synthetic precursor, 4-methoxybenzyl alcohol (anisyl alcohol), is another relevant analog. It is widely used as a protecting group for hydroxyl functions in organic synthesis and serves as a reagent in the preparation of various compounds. sigmaaldrich.comnih.govwikipedia.org Research on the mono-iodinated analog, 3-iodo-4-methoxybenzyl alcohol, though less extensive than for DHMBA, provides a direct link in understanding the stepwise introduction of iodine to the 4-methoxybenzyl alcohol core. sigmaaldrich.comsigmaaldrich.com The study of these analogs suggests that the core structure of (3,5-Diiodo-4-methoxybenzyl)alcohol could be a platform for developing new compounds with specific chemical or biological activities.

Data Tables

Table 1: Physicochemical Properties of (3,5-Diiodo-4-methoxybenzyl)alcohol and Its Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.17 | Solid | 22-25 |

| 3-Iodo-4-methoxybenzyl alcohol | C₈H₉IO₂ | 264.06 | Solid | 81-85 |

| 3,5-dihydroxy-4-methoxybenzyl alcohol | C₈H₁₀O₄ | 170.16 | - | - |

| (3,5-Diiodo-4-methoxybenzyl)alcohol | C₈H₈I₂O₂ | 390.96 | - | - |

Data for 4-Methoxybenzyl alcohol sourced from references sigmaaldrich.comwikipedia.org. Data for 3-Iodo-4-methoxybenzyl alcohol sourced from references sigmaaldrich.comsigmaaldrich.com. Data for 3,5-dihydroxy-4-methoxybenzyl alcohol sourced from reference researchgate.net. Data for (3,5-Diiodo-4-methoxybenzyl)alcohol is calculated.

Structure

3D Structure

Properties

CAS No. |

52273-41-3 |

|---|---|

Molecular Formula |

C8H8I2O2 |

Molecular Weight |

389.96 |

IUPAC Name |

(3,5-diiodo-4-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8I2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |

InChI Key |

WXOMNFLCEZKUOU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1I)CO)I |

Canonical SMILES |

COC1=C(C=C(C=C1I)CO)I |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Diiodo 4 Methoxybenzyl Alcohol

Strategies for Regioselective Aromatic Iodination

The introduction of two iodine atoms ortho to the oxygen-containing substituent is a critical step in the synthesis of (3,5-Diiodo-4-methoxybenzyl)alcohol. The directing effects of the substituents on the aromatic ring play a crucial role in achieving the desired 3,5-diiodo substitution pattern.

Direct Iodination Protocols

Direct iodination of an appropriately substituted benzene (B151609) ring is a common strategy. The starting material is chosen based on the directing effects of its functional groups. The methoxy (B1213986) group (or a precursor hydroxyl group) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. With the para position occupied, iodination is directed to the two ortho positions (3 and 5).

Various iodinating reagents can be employed for this purpose. A combination of molecular iodine (I₂) and an oxidizing agent is often used to generate a more electrophilic iodine species in situ. Common oxidizing agents include nitric acid, hydrogen peroxide, and iodic acid. Another effective class of reagents is N-haloamides, such as N-iodosuccinimide (NIS), often used in the presence of an acid catalyst.

Table 1: Comparison of Direct Iodination Reagents for Aromatic Compounds

| Reagent System | Substrate Type | Typical Conditions | Notes |

|---|---|---|---|

| I₂ / Oxidizing Agent (e.g., HIO₃, HNO₃) | Activated aromatics (phenols, anisoles) | Acidic medium, often with heating | Generates electrophilic iodine species in situ. |

| N-Iodosuccinimide (NIS) | Activated and moderately activated aromatics | Often with an acid catalyst (e.g., TFA, H₂SO₄) in an organic solvent | A milder alternative to I₂/oxidizing agent systems. |

Metal-Halogen Exchange Reactions for Diiodination

Metal-halogen exchange is a powerful method for introducing iodine atoms onto an aromatic ring, particularly when direct iodination is not feasible or gives poor regioselectivity. quora.com This process typically involves the reaction of an organolithium or Grignard reagent with a source of electrophilic iodine. To achieve diiodination, a di-lithiated or di-Grignard species would need to be generated.

The process generally involves the following steps:

Formation of an organometallic reagent from a di-halogenated precursor (e.g., a dibromo- or dichloro-aromatic compound) by reaction with an alkyl lithium reagent (like n-butyllithium) or magnesium metal.

Reaction of the resulting organometallic intermediate with an iodine source, such as molecular iodine (I₂), to introduce the iodine atoms.

The exchange rates for different halogens typically follow the trend I > Br > Cl. quora.com Therefore, starting with a dibromo- or dichloro-aromatic compound is a common strategy. The presence of a methoxy group can influence the reaction by directing ortho-lithiation, which can be a competing process.

Halogenation of Precursor Benzoic Acid Derivatives

A highly effective and regioselective route to (3,5-Diiodo-4-methoxybenzyl)alcohol involves the iodination of a precursor benzoic acid derivative. 4-Hydroxybenzoic acid is an excellent starting material for this purpose. The hydroxyl group is a strong ortho-, para-director, and with the para-position blocked by the carboxylic acid, iodination occurs at the 3 and 5 positions.

A common procedure involves treating 4-hydroxybenzoic acid with an iodinating agent such as iodine monochloride (ICl) in an acidic aqueous solution. byjus.com This reaction proceeds with high yield to produce 3,5-diiodo-4-hydroxybenzoic acid. This intermediate is then carried forward to introduce the methoxy group and reduce the carboxylic acid.

Introduction and Manipulation of the Methoxy Group

Alkoxylation Reactions on Aromatic Substrates

If the synthesis starts with a diiodinated phenol (B47542) derivative, such as 3,5-diiodo-4-hydroxybenzoic acid, the methoxy group is introduced via an alkoxylation reaction, specifically O-methylation. This is a standard Williamson ether synthesis where the phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Common methylating agents include dimethyl sulfate (B86663) ((CH₃)₂SO₄) and methyl iodide (CH₃I). The choice of base is important to ensure complete deprotonation of the phenol without causing unwanted side reactions. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).

Table 2: Reagents for O-Methylation of Phenols

| Methylating Agent | Base | Typical Solvent | Notes |

|---|---|---|---|

| Dimethyl sulfate ((CH₃)₂SO₄) | NaOH, K₂CO₃ | Water, Acetone, DMF | Highly effective but toxic. |

| Methyl iodide (CH₃I) | K₂CO₃, NaH | Acetone, DMF, THF | A common and effective methylating agent. |

Functional Group Interconversions Involving Methoxy

A key functional group interconversion in the synthesis of (3,5-Diiodo-4-methoxybenzyl)alcohol is the reduction of the carboxylic acid group of 3,5-diiodo-4-methoxybenzoic acid to a primary alcohol. This transformation is typically achieved using a powerful reducing agent.

Lithium aluminum hydride (LiAlH₄) is a very effective reagent for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.comnih.govtestbook.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. nih.gov

Diiodination: 4-Hydroxybenzoic acid is treated with an iodinating agent to yield 3,5-diiodo-4-hydroxybenzoic acid.

O-Methylation: The hydroxyl group of 3,5-diiodo-4-hydroxybenzoic acid is methylated to give 3,5-diiodo-4-methoxybenzoic acid.

Reduction: The carboxylic acid group of 3,5-diiodo-4-methoxybenzoic acid is reduced to a benzyl (B1604629) alcohol using a strong reducing agent like LiAlH₄ to afford the final product, (3,5-Diiodo-4-methoxybenzyl)alcohol.

This multi-step approach allows for precise control over the substitution pattern and functional group transformations, leading to the successful synthesis of the target compound.

Formation of the Benzyl Alcohol Moiety

The conversion of various precursors into the benzyl alcohol functional group is a fundamental aspect of synthesizing (3,5-Diiodo-4-methoxybenzyl)alcohol. Standard reduction methodologies are commonly employed for this purpose.

Reduction of Carboxylic Acids or Esters to Primary Alcohols

A common pathway to primary alcohols, such as (3,5-Diiodo-4-methoxybenzyl)alcohol, involves the reduction of the corresponding carboxylic acid or its ester derivative. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and frequently used reagent for the reduction of both carboxylic acids and esters. quora.com For instance, 3,5-diiodo-4-methoxybenzoic acid can be effectively converted to (3,5-diiodo-4-methoxybenzyl)alcohol using LiAlH₄ in an appropriate solvent like tetrahydrofuran (THF). It is important to note that milder reducing agents, such as sodium borohydride (NaBH₄), are generally not strong enough to reduce carboxylic acids directly. quora.com

The general reaction scheme for the reduction of a carboxylic acid is as follows: R-COOH + LiAlH₄ → R-CH₂OH

A similar reduction can be performed on the corresponding ester, for example, methyl 3,5-diiodo-4-methoxybenzoate.

Table 1: Typical Conditions for Carboxylic Acid/Ester Reduction

| Precursor | Reducing Agent | Solvent | Typical Reaction Temperature |

| 3,5-Diiodo-4-methoxybenzoic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to reflux |

| Methyl 3,5-diiodo-4-methoxybenzoate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to reflux |

Reduction of Aldehyde Precursors to Alcohols

The reduction of an aldehyde is another direct method for the formation of a primary alcohol. In this case, 3,5-diiodo-4-methoxybenzaldehyde would serve as the immediate precursor to (3,5-diiodo-4-methoxybenzyl)alcohol. This transformation can be achieved using a wider variety of reducing agents compared to carboxylic acids, including both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can depend on the presence of other functional groups in the molecule.

The general reaction scheme for the reduction of an aldehyde is: R-CHO + Reducing Agent → R-CH₂OH

Table 2: Common Reducing Agents for Aldehyde Reduction

| Reducing Agent | Typical Solvent | Advantages |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Milder, more selective for aldehydes and ketones |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | More powerful, reduces a wider range of functional groups |

Multi-step Synthetic Sequences

In some instances, the synthesis of (3,5-diiodo-4-methoxybenzyl)alcohol may be embedded within a longer, multi-step synthetic route. syrris.jpyoutube.comyoutube.com This approach allows for the construction of the molecule from simpler, more readily available starting materials. For example, a synthesis could begin with a simpler aromatic compound that undergoes iodination and methoxylation, followed by the introduction of a formyl or carboxyl group, which is then reduced in the final step to yield the target benzyl alcohol. These multi-step approaches offer flexibility in molecular design and can be adapted to produce a variety of substituted benzyl alcohols.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for the construction of complex molecules, including cascade reactions and catalytic pathways.

Cascade and Tandem Reactions for Complex Syntheses

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next. nih.govscilit.com This approach is highly efficient as it minimizes the need for purification of intermediates, saving time and resources. While specific cascade reactions leading directly to (3,5-diiodo-4-methoxybenzyl)alcohol are not extensively documented, the principles of cascade synthesis can be applied. For instance, a hypothetical cascade could involve an initial coupling reaction to form the substituted benzene ring, followed by an in-situ functional group transformation and subsequent reduction to the benzyl alcohol.

Catalytic Synthesis Pathways for (3,5-Diiodo-4-methoxybenzyl)alcohol

Catalytic methods offer a green and efficient alternative to the use of stoichiometric reagents. Research into the catalytic synthesis of benzyl alcohols often focuses on the hydrogenation of the corresponding carboxylic acids or aldehydes. For example, various metal-based catalysts, such as those containing ruthenium, palladium, or platinum, have been investigated for the hydrogenation of benzoic acid to benzyl alcohol. qub.ac.uk The development of a specific catalytic system for the synthesis of (3,5-diiodo-4-methoxybenzyl)alcohol would likely involve the use of a heterogeneous or homogeneous catalyst capable of selectively reducing the carboxylic acid or aldehyde group in the presence of the iodo and methoxy substituents. The choice of catalyst and reaction conditions is crucial to avoid unwanted side reactions, such as dehalogenation.

Furthermore, catalytic oxidation of substituted benzyl alcohols is also an area of active research, which provides insights into the reverse reactions and the stability of these compounds under various catalytic conditions. unimi.itijasrm.com

Stereoselective Synthesis of Chiral Analogs

The generation of chiral analogs of (3,5-Diiodo-4-methoxybenzyl)alcohol, where the benzylic carbon becomes a stereocenter, necessitates the use of asymmetric synthesis strategies. While specific literature on the stereoselective synthesis of chiral analogs of this particular compound is not extensively documented, established methodologies for the asymmetric synthesis of chiral benzylic alcohols can be applied. These methods primarily include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

A prevalent strategy involves the asymmetric reduction of the corresponding prochiral ketone, 3,5-diiodo-4-methoxyacetophenone. This transformation can be achieved with high enantioselectivity using various chiral reducing agents or catalyst systems.

Another viable approach is the enantioselective addition of a methyl group to the corresponding aldehyde, 3,5-diiodo-4-methoxybenzaldehyde. This can be accomplished using organometallic reagents in the presence of a chiral ligand or catalyst.

Furthermore, kinetic resolution of a racemic mixture of a chiral analog, such as 1-(3,5-diiodo-4-methoxyphenyl)ethanol, offers another pathway to obtain the enantiopure compound. This can be effectively carried out using enzymatic methods, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Application of Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. One of the most well-established classes of chiral auxiliaries is the oxazolidinones, often referred to as Evans' auxiliaries. These are particularly effective in directing stereoselective alkylation and aldol reactions.

In a hypothetical application to synthesize a chiral analog of (3,5-Diiodo-4-methoxybenzyl)alcohol, one could start with an N-acyl oxazolidinone. The enolate of this compound can then react with a suitable electrophile, such as methyl iodide, with the stereochemistry of the newly formed chiral center being directed by the chiral auxiliary. Subsequent removal of the auxiliary would yield the desired chiral carboxylic acid, which can then be reduced to the corresponding chiral alcohol.

Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also demonstrated high efficacy in asymmetric synthesis, often providing complementary stereoselectivity to oxazolidinones. These auxiliaries can be employed in a similar manner to direct the formation of a chiral center.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of the racemic substrate.

For a racemic mixture of a chiral benzylic alcohol analog, such as 1-(3,5-diiodo-4-methoxyphenyl)ethanol, a lipase like Candida antarctica lipase A (CAL-A) can be used to selectively acylate one of the enantiomers. This results in a mixture of the acylated alcohol and the unreacted alcohol, which are now diastereomers and can be separated by standard chromatographic techniques. The acylating agent and solvent are crucial parameters that can be optimized to achieve high enantiomeric excess (ee) and conversion.

Chromatographic Resolution

Direct separation of enantiomers from a racemic mixture can also be achieved using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for this purpose. The racemic benzylic alcohol, or a suitable derivative, is passed through a column containing a chiral selector that interacts differently with the two enantiomers, leading to their separation. Pre-column derivatization of the alcohol with an achiral reagent can sometimes enhance the resolution.

Potential Stereoselective Methodologies

| Method | Description | Potential Stereochemical Outcome |

| Asymmetric Reduction of Prochiral Ketone | Reduction of 3,5-diiodo-4-methoxyacetophenone using a chiral reducing agent or a catalyst system (e.g., a chiral oxazaborolidine catalyst). | High enantiomeric excess (ee) of one enantiomer of the corresponding secondary alcohol. |

| Chiral Auxiliary Directed Synthesis | Use of a chiral auxiliary (e.g., an Evans' oxazolidinone) to direct the stereoselective alkylation of an N-acyl derivative, followed by auxiliary removal and reduction. | High diastereomeric excess (de) in the alkylation step, leading to a final product with high enantiomeric purity. |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of a racemic chiral benzylic alcohol analog using a lipase (e.g., Candida antarctica lipase A). | High enantiomeric excess (ee) of both the acylated and the unreacted alcohol. |

| Chiral HPLC | Separation of enantiomers from a racemic mixture using a high-performance liquid chromatography column with a chiral stationary phase. | Isolation of both enantiomers with high enantiomeric purity. |

Spectroscopic Data for (3,5-Diiodo-4-methoxybenzyl)alcohol Not Found in Publicly Available Resources

Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound (3,5-Diiodo-4-methoxybenzyl)alcohol could not be located. The requested information, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data, appears to be unavailable in the public domain at this time.

Searches were conducted to find detailed research findings for the structural elucidation and spectroscopic characterization of (3,5-Diiodo-4-methoxybenzyl)alcohol, focusing on the following analytical techniques as specified in the request:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy

Raman Spectroscopy

While information on structurally related compounds, such as 4-methoxybenzyl alcohol, 3,5-dimethoxybenzyl alcohol, and 3,5-diiodo-4-hydroxybenzyl alcohol, is accessible, the specific data for (3,5-Diiodo-4-methoxybenzyl)alcohol remains elusive. The absence of this information prevents the creation of a scientifically accurate and detailed article based on the provided outline.

Further investigation into specialized chemical supplier catalogs and patent databases also did not yield the required experimental spectra or associated data for this particular compound. Therefore, it is not possible to generate the requested article with the specified content and level of detail.

Structural Elucidation and Spectroscopic Characterization of 3,5 Diiodo 4 Methoxybenzyl Alcohol

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation, providing a characteristic fingerprint for the compound.

Illustrative EI-MS Data Table for (3,5-Diiodo-4-methoxybenzyl)alcohol

| m/z (Predicted) | Proposed Fragment Ion | Structural Formula of Fragment |

|---|---|---|

| 406 | Molecular Ion [M]⁺˙ | [C₈H₈I₂O₂]⁺˙ |

| 389 | [M - OH]⁺ | [C₈H₇I₂O]⁺ |

| 375 | [M - OCH₃]⁺ | [C₇H₅I₂O]⁺ |

| 279 | [M - I]⁺ | [C₈H₈IO₂]⁺ |

| 152 | [M - 2I]⁺ | [C₈H₈O₂]⁺ |

Note: This table is illustrative and contains predicted data based on chemical principles. It does not represent experimentally verified results.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desorbed. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation.

Specific experimental ESI-MS data for (3,5-diiodo-4-methoxybenzyl)alcohol is not currently available in published research. However, an ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [C₈H₈I₂O₂ + H]⁺ at m/z 407. Depending on the solvent system and the presence of salts, adduct ions such as [C₈H₈I₂O₂ + Na]⁺ at m/z 429 and [C₈H₈I₂O₂ + K]⁺ at m/z 445 could also be observed. The presence of these pseudomolecular ions would confirm the molecular weight of the compound.

Illustrative ESI-MS Data Table for (3,5-Diiodo-4-methoxybenzyl)alcohol

| m/z (Predicted) | Ion Species |

|---|---|

| 407.88 | [M+H]⁺ |

| 429.86 | [M+Na]⁺ |

Note: This table is illustrative and contains predicted data based on chemical principles. It does not represent experimentally verified results.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses.

Experimental HRMS data for (3,5-diiodo-4-methoxybenzyl)alcohol is not found in the available scientific literature. An HRMS analysis using a technique like ESI would be expected to yield an exact mass for the protonated molecule [M+H]⁺. This experimental value would then be compared to the calculated exact mass for the proposed formula C₈H₉I₂O₂⁺ to confirm its elemental composition with a high degree of confidence.

Illustrative HRMS Data Table for (3,5-Diiodo-4-methoxybenzyl)alcohol

| Ion Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |

|---|

Note: This table is illustrative. The "Measured Exact Mass" and "Mass Difference" would be determined from experimental data.

X-ray Crystallography for Solid-State Structure Determination

A search of the Cambridge Structural Database and other public repositories indicates that the crystal structure of (3,5-diiodo-4-methoxybenzyl)alcohol has not yet been reported. A successful X-ray crystallographic analysis would provide unambiguous proof of the connectivity of the atoms and the substitution pattern on the benzene (B151609) ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules pack in the crystal lattice.

Illustrative X-ray Crystallography Data Table for (3,5-Diiodo-4-methoxybenzyl)alcohol

| Parameter | Value |

|---|---|

| Crystal system | Not Available |

| Space group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

Note: This table is illustrative and would be populated with experimental data from a single-crystal X-ray diffraction experiment.

Conformational Analysis and Stereochemical Insights

The conformational flexibility of (3,5-diiodo-4-methoxybenzyl)alcohol is primarily associated with the rotation around the C(aryl)-C(methylene) and C(methylene)-O bonds. The presence of two bulky iodine atoms ortho to the methoxy (B1213986) group and meta to the benzyl (B1604629) alcohol moiety can influence the preferred orientation of the hydroxymethyl group.

Due to the lack of specific experimental or computational studies on the conformational preferences of (3,5-diiodo-4-methoxybenzyl)alcohol, a detailed analysis is not possible. However, based on general principles of steric hindrance and potential intramolecular interactions, it is expected that the molecule will adopt a conformation that minimizes steric clash between the substituents on the aromatic ring and the hydroxymethyl group. The orientation of the hydroxyl proton will also be a key factor, with the potential for intramolecular hydrogen bonding with the methoxy oxygen or one of the iodine atoms, although the latter is less likely. A definitive conformational analysis would require computational modeling or detailed analysis of spectroscopic data, such as Nuclear Overhauser Effect (NOE) in NMR spectroscopy, or direct observation from an X-ray crystal structure.

Chemical Reactivity and Derivatization of 3,5 Diiodo 4 Methoxybenzyl Alcohol

Reactions Involving the Alcohol Functionality

The primary alcohol group in (3,5-Diiodo-4-methoxybenzyl)alcohol is a key site for various chemical modifications, enabling its conversion into other important functional groups.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the benzylic alcohol is a fundamental transformation that can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions employed. chemistrysteps.comchemistry.coach

To Aldehydes: Selective oxidation to the aldehyde, 3,5-diiodo-4-methoxybenzaldehyde, can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used to prevent over-oxidation to the carboxylic acid. youtube.com Other methods, like the Swern oxidation which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, or the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant, also provide efficient routes to the aldehyde. organic-chemistry.org Photocatalytic oxidation using titanium dioxide has also been explored for the selective conversion of similar methoxybenzyl alcohols to their corresponding aldehydes. researchgate.net

To Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 3,5-diiodo-4-methoxybenzoic acid. chemistrysteps.comchemistry.coach Commonly used reagents for this transformation include potassium permanganate (B83412) (KMnO4) and chromic acid (generated from sodium dichromate and sulfuric acid). chemistry.coachyoutube.com A two-step, one-pot procedure involving initial oxidation with TEMPO and sodium hypochlorite, followed by sodium chlorite, has been shown to be effective for converting primary alcohols to carboxylic acids under mild conditions, compatible with electron-rich aromatic rings. nih.gov

Table 1: Oxidation Reactions of (3,5-Diiodo-4-methoxybenzyl)alcohol

| Product | Reagent(s) | Reaction Conditions |

|---|---|---|

| 3,5-Diiodo-4-methoxybenzaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., dichloromethane) |

| 3,5-Diiodo-4-methoxybenzaldehyde | DMSO, Oxalyl chloride, Triethylamine (B128534) | Low temperature (-78 °C to room temp.) |

| 3,5-Diiodo-4-methoxybenzoic acid | Potassium permanganate (KMnO4) | Basic solution, heat |

| 3,5-Diiodo-4-methoxybenzoic acid | Sodium dichromate (Na2Cr2O7), H2SO4 | Aqueous solution, heat |

Etherification and Esterification Reactions

The hydroxyl group of (3,5-Diiodo-4-methoxybenzyl)alcohol can readily undergo etherification and esterification to produce a variety of derivatives.

Etherification: The formation of ethers can be accomplished under various conditions. For instance, the Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed condensation with another alcohol can lead to ether formation. Zirconium and hafnium complexes have been shown to catalyze the reductive etherification of similar methoxybenzaldehydes to their corresponding ethers in isopropanol. osti.gov

Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. google.com More reactive acylating agents, such as acid chlorides or anhydrides, can be used in the presence of a base like pyridine (B92270) or triethylamine to facilitate the reaction. nih.gov The Mitsunobu reaction, using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, provides another mild method for ester formation. nih.gov

Substitution Reactions at the Benzylic Position

The carbon atom bearing the hydroxyl group, known as the benzylic position, is activated towards substitution reactions due to the stability of the resulting benzylic carbocation intermediate. chemistrysteps.comchemistry.coach

The alcohol can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For instance, reaction with thionyl chloride or a phosphorus halide can convert the alcohol into the corresponding benzyl (B1604629) halide. This halide can then be readily displaced by a wide range of nucleophiles. Both SN1 and SN2 reaction pathways are possible at the benzylic position, with the specific mechanism depending on the substrate, nucleophile, and reaction conditions. chemistry.coachkhanacademy.org The formation of a benzylic carbocation is stabilized by resonance with the aromatic ring, making the SN1 pathway favorable, especially for secondary and tertiary benzylic systems. chemistry.coach

Transformations of the Aromatic Iodine Atoms

The two iodine atoms on the aromatic ring of (3,5-Diiodo-4-methoxybenzyl)alcohol are key handles for further molecular elaboration through various cross-coupling and substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira reactions)

The carbon-iodine bonds are particularly amenable to participating in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki Reaction: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comthieme-connect.de This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the positions of the iodine atoms. researchgate.net

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. masterorganicchemistry.comrsc.org

Sonogashira Reaction: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. thieme-connect.dersc.org This is a highly efficient method for synthesizing aryl-substituted alkynes.

The reactivity of the two iodine atoms can potentially be differentiated, allowing for sequential cross-coupling reactions to introduce two different substituents onto the aromatic ring. thieme-connect.de

Table 2: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Boronic acid (R-B(OH)2) | Pd catalyst (e.g., Pd(PPh3)4), Base | Biaryl or substituted benzene (B151609) |

| Heck | Alkene (R-CH=CH2) | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkyne |

Nucleophilic Aromatic Substitution with Activated Substrates

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of activating groups on the aromatic ring can facilitate this reaction. masterorganicchemistry.comlibretexts.org The methoxy (B1213986) group on (3,5-Diiodo-4-methoxybenzyl)alcohol is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, if the substrate is further modified with strong electron-withdrawing groups, or if very strong nucleophiles are used under forcing conditions, SNAr might be possible. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. masterorganicchemistry.com

Reductive Dehalogenation Reactions

There is no specific information available in the reviewed literature regarding the reductive dehalogenation of (3,5-diiodo-4-methoxybenzyl)alcohol. While this type of reaction is common for aryl iodides, specific conditions, catalysts, and reaction outcomes for this particular compound have not been documented.

Reactivity of the Methoxy Group

Detailed studies on the reactivity of the methoxy group in (3,5-diiodo-4-methoxybenzyl)alcohol are not present in the available literature.

Demethylation Reactions to Yield Phenolic Derivatives

No specific methods for the demethylation of (3,5-diiodo-4-methoxybenzyl)alcohol to its corresponding phenolic derivative, (3,5-diiodo-4-hydroxybenzyl)alcohol, have been reported. While general demethylation reagents exist, their application to this specific substrate has not been described.

Reactions Involving Oxygen Atom Functionalization

There is no information regarding reactions that functionalize the oxygen atom of the methoxy group in (3,5-diiodo-4-methoxybenzyl)alcohol.

Synthesis of Derivative Compounds for Structure-Activity Relationship Studies

The synthesis of derivatives of (3,5-diiodo-4-methoxybenzyl)alcohol for the purpose of structure-activity relationship (SAR) studies does not appear to be a focus of published research.

Preparation of Functionalized Analogs

No specific methodologies for the preparation of functionalized analogs of (3,5-diiodo-4-methoxybenzyl)alcohol have been found.

Conjugation Strategies for Hybrid Molecules

There is no available information on strategies for conjugating (3,5-diiodo-4-methoxybenzyl)alcohol to other molecules to form hybrid structures.

Theoretical and Computational Studies on 3,5 Diiodo 4 Methoxybenzyl Alcohol

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding are fundamental to understanding the stability, reactivity, and spectroscopic properties of a molecule. Computational methods provide a powerful lens for examining these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic ground state properties of molecules. For a molecule like (3,5-diiodo-4-methoxybenzyl)alcohol, DFT calculations would be employed to predict key structural and energetic parameters.

The process begins with geometry optimization, where computational software systematically alters the molecule's geometry to find the lowest energy conformation. This provides theoretical values for bond lengths, bond angles, and dihedral angles. For instance, studies on related benzyl (B1604629) alcohol derivatives provide a reference for expected values. nih.gov The introduction of two large iodine atoms and a methoxy (B1213986) group on the benzene (B151609) ring is expected to cause steric hindrance and electronic repulsion, influencing the planarity of the ring and the orientation of the benzyl alcohol and methoxy groups.

DFT calculations also yield fundamental energetic properties such as the total energy, which is crucial for comparing the relative stabilities of different isomers or conformers, and the heat of formation.

Table 1: Representative Ground State Properties of Substituted Benzyl Alcohols (Illustrative) Note: This table presents typical data for related compounds to illustrate the outputs of DFT calculations, as specific data for (3,5-diiodo-4-methoxybenzyl)alcohol is not available.

| Parameter | Benzyl Alcohol | 4-Methoxybenzyl Alcohol | 2-Chlorobenzyl Alcohol |

|---|---|---|---|

| C-O Bond Length (Å) | 1.427 | 1.425 | 1.430 |

| O-H Bond Length (Å) | 0.960 | 0.961 | 0.962 |

| C-C-O Bond Angle (°) | 112.5 | 112.1 | 113.2 |

Molecular Orbital Analysis and Charge Distribution

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For (3,5-diiodo-4-methoxybenzyl)alcohol, the electron-donating methoxy group and the electron-withdrawing, polarizable iodine atoms would have competing effects on the electronic landscape of the aromatic ring.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. In (3,5-diiodo-4-methoxybenzyl)alcohol, the oxygen atoms of the hydroxyl and methoxy groups would be centers of negative charge, while the hydrogen of the hydroxyl group would be a region of positive charge, making it a potential hydrogen bond donor. The iodine atoms, being highly electronegative, would also influence the charge distribution across the benzene ring.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which serves as a molecular fingerprint.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation in organic chemistry. Theoretical calculations, typically using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure.

For (3,5-diiodo-4-methoxybenzyl)alcohol, one would expect distinct signals for the aromatic protons, the benzylic CH₂ protons, the alcohol OH proton, and the methoxy CH₃ protons in the ¹H NMR spectrum. The heavy iodine atoms would exert a significant "heavy atom effect," influencing the chemical shifts of the adjacent aromatic carbons in the ¹³C NMR spectrum. While predicted spectra for the target molecule are not available, databases contain predicted spectra for related compounds like 4-methoxybenzyl alcohol. np-mrd.orgsigmaaldrich.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methoxybenzyl Alcohol (Illustrative) Note: This table shows predicted NMR data for a related compound to illustrate the type of information generated. Specific data for (3,5-diiodo-4-methoxybenzyl)alcohol is not available.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic H (ortho to CH₂OH) | 7.28 | 128.5 |

| Aromatic H (ortho to OCH₃) | 6.88 | 113.9 |

| CH₂ | 4.59 | 64.5 |

| OCH₃ | 3.80 | 55.2 |

| Aromatic C (ipso to CH₂OH) | - | 133.5 |

| Aromatic C (ipso to OCH₃) | - | 159.1 |

Vibrational Frequency Calculations for IR and Raman Assignments

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks observed in experimental spectra. This allows for a detailed assignment of each peak to a specific molecular motion, such as stretching, bending, or torsional modes.

For (3,5-diiodo-4-methoxybenzyl)alcohol, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl/methylene groups, C-O stretching vibrations, and vibrations involving the carbon-iodine bonds. Studies on similar molecules, such as 3,5-dimethoxybenzyl alcohol and other substituted benzyl alcohols, have successfully used DFT to assign their vibrational spectra. The calculated frequencies are often scaled by a factor to better match experimental results, accounting for anharmonicity and other theoretical approximations.

Reaction Mechanism Elucidation

Computational chemistry provides a powerful means to investigate the potential reaction pathways of a molecule. By mapping the potential energy surface, researchers can identify transition states and intermediates to determine the most likely mechanism for a given reaction.

For (3,5-diiodo-4-methoxybenzyl)alcohol, potential reactions for study could include oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, or substitution reactions at the aromatic ring. For example, computational studies on the oxidation of related methoxy-substituted aromatic compounds have been used to understand the formation of products like veratraldehyde. Such studies calculate the activation energies for each step in a proposed mechanism, allowing for a kinetic characterization of the reaction. While no specific reaction mechanisms involving (3,5-diiodo-4-methoxybenzyl)alcohol have been published, the established computational methodologies would be directly applicable to explore its reactivity.

Transition State Characterization for Key Transformations

The reactivity of (3,5-diiodo-4-methoxybenzyl)alcohol is intrinsically linked to the transition states of its potential chemical transformations. Key reactions would likely involve the benzylic alcohol moiety, such as oxidation to an aldehyde or etherification, as well as reactions pertaining to the substituted aromatic ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the geometry and energetics of these transient structures.

For instance, in the oxidation of a benzyl alcohol, the transition state would involve the interaction of the alcohol with an oxidizing agent. Studies on the oxidation of substituted phenols by hypervalent iodine reagents, which are analogous in some respects to potential transformations of the target molecule, reveal that such processes are often mediated by the formation of a less stable isomer of the iodine species. rsc.org The transition state for the initial redox process in these systems often exhibits some phenoxenium character, and its stability can be highly sensitive to the substituents on the aromatic ring. rsc.org In the case of (3,5-diiodo-4-methoxybenzyl)alcohol, the electron-donating methoxy group and the bulky, electron-withdrawing iodine atoms would exert competing effects on the stability of such a transition state.

Similarly, electrophilic substitution on the aromatic ring, a fundamental transformation, proceeds through a high-energy intermediate known as a σ-complex, which is preceded by a transition state. Theoretical studies on the iodination of methoxybenzene using iodine monochloride (ICl) have shown that the initial formation of a π-complex between ICl and the aromatic ring is followed by activation to a σ-complex intermediate. researchgate.net The barrier to reach this transition state is significant, though it can be substantially lowered by polar solvents. researchgate.net For (3,5-diiodo-4-methoxybenzyl)alcohol, the existing iodine substituents would direct further electrophilic attack and influence the energy of the corresponding transition states.

Illustrative Data for a Hypothetical Transformation:

The following table presents hypothetical data for the transition state of a representative reaction, such as the oxidation of the alcohol group. These values are based on typical ranges observed in computational studies of similar aromatic alcohols.

| Parameter | Hypothetical Value |

| Activation Energy (kcal/mol) | 15 - 25 |

| Key Bond Distances (Å) | C-O: 1.35, O-H: 1.10 |

| Vibrational Frequency (cm⁻¹) | -1500 to -2000 (imaginary) |

Disclaimer: The data in this table is illustrative and not based on direct experimental or computational results for (3,5-diiodo-4-methoxybenzyl)alcohol.

Energy Profile Calculations and Reaction Coordinate Analysis

The complete energy landscape of a chemical reaction is depicted by its energy profile along the reaction coordinate. This profile maps the potential energy of the system as it evolves from reactants to products, passing through transition states and any intermediates. For (3,5-diiodo-4-methoxybenzyl)alcohol, computational analysis would be crucial to map out the energy profiles for its key reactions.

Reaction coordinate analysis for the iodination of phenols has shown that the rate of reaction can be significantly influenced by factors such as pH. osu.edu For instance, the reaction often proceeds through the direct interaction of the iodine molecule with the phenolate (B1203915) ion. osu.edu In the context of (3,5-diiodo-4-methoxybenzyl)alcohol, the acidity of the benzylic alcohol could play a role in certain base-catalyzed reactions, and the energy profile would reflect the energetics of proton transfer steps.

Furthermore, computational studies on the oxidation of electron-deficient phenols have detailed multi-step reaction pathways involving ligand exchange, hypervalent twists, and reductive elimination, with the first redox process often being the rate-determining step. nih.gov An analogous energy profile for the oxidation of (3,5-diiodo-4-methoxybenzyl)alcohol would likely feature several intermediates and transition states, with the relative energies being dictated by the electronic and steric influence of the iodo and methoxy substituents.

Hypothetical Energy Profile Data for a Two-Step Reaction:

This table provides a hypothetical energy profile for a reaction involving an intermediate.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +20 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

Disclaimer: The data in this table is for illustrative purposes and does not represent experimentally or computationally determined values for (3,5-diiodo-4-methoxybenzyl)alcohol.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

Conformational Dynamics in Solution

The conformational landscape of (3,5-diiodo-4-methoxybenzyl)alcohol in solution would be governed by the rotational freedom around the C-C bond connecting the benzyl group to the ring and the C-O bonds of the methoxy and alcohol groups. The bulky iodine atoms would likely impose significant steric hindrance, influencing the preferred dihedral angles.

Studies on the conformational analysis of p-methoxybenzoyl derivatives have shown that the p-methoxyphenyl ring is often twisted relative to the carbonyl plane. rsc.org Similarly, for (3,5-diiodo-4-methoxybenzyl)alcohol, one would expect a preferred range of rotational angles for the methoxy group and the hydroxymethyl group to minimize steric clashes with the adjacent iodine atoms. MD simulations could track the time evolution of these dihedral angles, revealing the most populated conformational states and the energy barriers between them. The nature of the solvent would also play a crucial role, with polar solvents potentially stabilizing certain conformations through hydrogen bonding with the alcohol and methoxy groups.

Intermolecular Interactions and Aggregation Behavior

The intermolecular forces at play are critical in determining the macroscopic properties of (3,5-diiodo-4-methoxybenzyl)alcohol, including its aggregation behavior in solution and its crystal packing in the solid state. The primary intermolecular interactions would include:

Hydrogen Bonding: The hydroxyl group of the benzyl alcohol is a strong hydrogen bond donor and acceptor.

Dipole-Dipole Interactions: The polarity of the C-O and C-I bonds would lead to significant dipole-dipole interactions.

Halogen Bonding: The iodine atoms can act as halogen bond donors, interacting with Lewis bases.

Computational investigations into halogenated oxindoles have highlighted the importance of halogen interactions, which can compete with or even dominate over traditional hydrogen bonding in directing crystal packing. nih.gov In the case of (3,5-diiodo-4-methoxybenzyl)alcohol, a complex interplay between hydrogen bonding involving the alcohol and methoxy groups, and halogen bonding from the iodine atoms, would be expected. MD simulations could model the self-assembly and aggregation of these molecules in solution, predicting whether they are likely to form dimers, larger clusters, or other organized structures. The orientation of the molecules within these aggregates would be dictated by the optimization of these various intermolecular forces. Studies on related methoxy-containing compounds have shown that methoxy groups can participate in hydrogen bonding, though they may be outcompeted by stronger acceptors like carbonyl groups. cardiff.ac.uk

Analytical Methodologies for 3,5 Diiodo 4 Methoxybenzyl Alcohol and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of (3,5-Diiodo-4-methoxybenzyl)alcohol and related compounds. The choice of technique depends on the specific analytical goal, such as purity determination, quantification, or monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying (3,5-Diiodo-4-methoxybenzyl)alcohol. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and other impurities.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In this method, a nonpolar stationary phase is used with a polar mobile phase. For derivatives like 3-(Benzyloxy)-4-methoxybenzyl alcohol, a typical mobile phase consists of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com The high atomic weight of iodine in (3,5-Diiodo-4-methoxybenzyl)alcohol increases its retention time on a reverse-phase column compared to its non-iodinated analogues under identical conditions.

For quantitative analysis, particularly at low concentrations, HPLC is often coupled with mass spectrometry (MS). Techniques like Ultra-Performance Liquid Chromatography-tandem quadrupole Mass Spectrometry (UPLC-QqQ/MS) have been successfully developed for the determination of related compounds, such as 3,5-dihydroxy-4-methoxybenzyl alcohol, in complex matrices like shellfish. researchgate.net This approach provides exceptional selectivity and sensitivity, making it suitable for trace-level quantification and confirmatory analysis. researchgate.net

Table 1: Illustrative HPLC Conditions for Analysis of (3,5-Diiodo-4-methoxybenzyl)alcohol Derivatives

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating moderately polar to nonpolar compounds. |

| Mobile Phase | Acetonitrile : Water (Gradient) | A typical gradient might run from 50:50 to 95:5 (Acetonitrile:Water) to elute compounds with varying polarities. |

| Modifier | 0.1% Formic Acid or Phosphoric Acid | Improves peak shape and is compatible with MS detectors (Formic Acid). sielc.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm or Mass Spectrometry (MS) | The aromatic ring provides strong UV absorbance. MS offers higher selectivity and structural information. |

| Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |

This table is generated based on typical reverse-phase HPLC methods for related aromatic alcohols. sielc.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of compounds that are volatile or can be converted into a volatile form (derivatization). While (3,5-Diiodo-4-methoxybenzyl)alcohol itself has a relatively high boiling point due to its molecular weight and polar alcohol group, its less polar or more volatile derivatives can be analyzed by GC. For instance, the parent compound, 4-Methoxybenzyl alcohol, is suitable for GC analysis and is often assayed using this method. sigmaaldrich.com

The primary application of GC in this context is for impurity profiling, especially for detecting volatile organic precursors or side-products from synthesis. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra. This is particularly useful in analyzing complex mixtures and identifying unknown volatile compounds. researchgate.netresearchgate.net For example, GC-MS has been used to identify dozens of volatile compounds in natural product extracts, demonstrating its capability to separate and identify structurally diverse molecules. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly monitoring the progress of chemical syntheses involving (3,5-Diiodo-4-methoxybenzyl)alcohol. researchgate.net Its simplicity, speed, and low cost allow chemists to quickly assess the consumption of starting materials and the formation of the desired product.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a chamber with an appropriate solvent system, such as a mixture of chloroform (B151607) and ethyl acetate. researchgate.net The separated spots are visualized, most commonly under UV light, where the aromatic rings of the compounds appear as dark spots on the fluorescent indicator at 254 nm. researchgate.net By comparing the spot corresponding to the starting material with the newly formed product spot, one can qualitatively determine the reaction's progress. The relative retention factor (Rf) value of the product will differ from that of the reactants, providing a clear visual indicator of conversion.

Table 2: Example TLC System for Monitoring Synthesis | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F254 Plate | The fluorescent indicator (F254) allows for visualization under UV light. | | Mobile Phase | Chloroform : Ethyl Acetate (98:2, v/v) | A non-polar eluent system suitable for separating aromatic compounds of moderate polarity. researchgate.net | | Visualization | UV Light (254 nm and 366 nm) | Compounds with aromatic chromophores are readily visible at 254 nm. Some derivatives may fluoresce at 366 nm. researchgate.net |

This table is based on methodologies used for related synthetic intermediates. researchgate.net

Spectrophotometric Detection Methods

Spectrophotometric methods are used to detect and quantify (3,5-Diiodo-4-methoxybenzyl)alcohol based on its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores, such as the substituted benzene (B151609) ring in (3,5-Diiodo-4-methoxybenzyl)alcohol. The UV spectrum of such compounds typically displays two primary absorption bands. ijims.com These bands, often referred to as Band I and Band II, are associated with electron transitions within the aromatic system. ijims.com

Band II (typically 240-280 nm) is attributed to the benzoyl system (the A-ring in flavonoids).

Band I (typically 300-380 nm) is associated with the cinnamoyl system (the B-ring in flavonoids).

The exact position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic ring. The presence of the methoxy (B1213986) group, hydroxyl group, and iodine atoms on the benzene ring of (3,5-Diiodo-4-methoxybenzyl)alcohol will influence its characteristic UV spectrum. UV-Vis spectroscopy is frequently used as a detection method in HPLC, allowing for the quantification of the compound as it elutes from the column. researchgate.net Furthermore, the use of shift reagents can provide structural information by observing how the spectrum changes upon their addition, which can help confirm the positions of hydroxyl groups. ijims.com

Advanced Analytical Techniques for Trace Analysis

For the detection of (3,5-Diiodo-4-methoxybenzyl)alcohol at very low concentrations or in complex samples, more advanced and sensitive analytical techniques are required.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a state-of-the-art method for trace analysis. researchgate.net This technique combines the superior separation power of UPLC with the high sensitivity and selectivity of a tandem mass spectrometer (like a triple quadrupole, QqQ). researchgate.net By using modes such as Multiple Reaction Monitoring (MRM), the instrument can be set to detect a specific precursor-to-product ion transition, which is unique to the target molecule. This minimizes interferences from the sample matrix and allows for accurate quantification at parts-per-billion (ppb) levels or lower. researchgate.net

Another sophisticated technique with potential application is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This method measures the isotopic ratio of elements like carbon and nitrogen, which can be used to establish links between different samples or determine the origin of a compound. researchgate.net While not a routine quantitative tool, it represents an advanced method for specialized forensic or origin-profiling studies of organic compounds and their synthetic impurities.

No Specific Research Data Found for 3,5-Diiodo-4-methoxybenzyl alcohol

Extensive research has been conducted to gather information on the analytical methodologies for the chemical compound 3,5-Diiodo-4-methoxybenzyl alcohol . However, no specific research findings, detailed analytical methods, or validated research applications directly pertaining to this compound could be located in the available scientific literature and databases.

The search for analytical methodologies, including method development and validation for research applications, did not yield any results for 3,5-Diiodo-4-methoxybenzyl alcohol. This suggests that the compound may be a novel or less-studied substance, with its analytical characteristics not yet published in accessible research.

While no data was found for the specified compound, the search did retrieve information for several structurally related compounds. These include:

3,5-dihydroxy-4-methoxybenzyl alcohol

3-Iodo-4-methoxybenzyl alcohol

3,5-Dimethoxy-4-hydroxybenzyl alcohol

3-Hydroxy-4-methoxybenzyl alcohol

4-Methoxybenzyl alcohol

3-Methoxybenzyl alcohol

3-(Benzyloxy)-4-methoxybenzyl alcohol

3-chloro-4-methoxybenzyl alcohol

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy have been applied to these related substances for their identification and quantification. Nevertheless, due to the explicit focus of the request on 3,5-Diiodo-4-methoxybenzyl alcohol , and the strict instruction not to include information outside this scope, an article on its analytical methodologies cannot be generated at this time.

Further research and publication in the scientific community would be required to provide the specific data requested.

Potential Research Applications and Future Directions for 3,5 Diiodo 4 Methoxybenzyl Alcohol

Role as a Synthetic Building Block

The structure of (3,5-Diiodo-4-methoxybenzyl)alcohol makes it a potentially valuable building block in organic synthesis. The presence of two iodine atoms on the aromatic ring offers multiple sites for functionalization, while the benzyl (B1604629) alcohol moiety provides another point for chemical modification.

Precursor in the Synthesis of Complex Organic Molecules

Although specific examples of the use of (3,5-Diiodo-4-methoxybenzyl)alcohol as a precursor in the synthesis of complex organic molecules are not extensively documented in publicly available research, its chemical structure strongly suggests its utility in this area. The two iodine atoms are excellent leaving groups in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the sequential or simultaneous introduction of new carbon-carbon or carbon-heteroatom bonds, paving the way for the construction of intricate molecular architectures.

The benzyl alcohol group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing further handles for synthetic transformations. For instance, the related compound 3-methoxybenzaldehyde (B106831) is a known precursor in the synthesis of isoquinoline (B145761) derivatives, which are important intermediates for various pharmaceuticals. google.com Similarly, (3,5-Diiodo-4-methoxybenzyl)alcohol could potentially be converted to its aldehyde and used to build complex heterocyclic systems.

The methoxy (B1213986) group acts as a protecting group for the phenolic hydroxyl group. Deprotection to reveal the free phenol (B47542) would offer another site for reactions such as etherification or esterification, further increasing the molecular complexity. A patent exists for the synthesis of the related compound 3,5-diiodo-4-hydroxybenzyl alcohol, highlighting the interest in this di-iodinated scaffold.

Scaffold for Combinatorial Library Synthesis

The concept of using a central molecular framework, or scaffold, to generate a large number of related compounds is central to combinatorial chemistry and drug discovery. nih.gov While there is no specific research detailing the use of (3,5-Diiodo-4-methoxybenzyl)alcohol as a scaffold for combinatorial library synthesis, its trifunctional nature makes it an ideal candidate.

The two iodine atoms can be functionalized with a diverse set of building blocks through parallel synthesis techniques. The benzyl alcohol can be reacted with a variety of carboxylic acids or other reagents. This three-pronged approach allows for the rapid generation of a large library of molecules with diverse substituents. Such libraries are invaluable in the screening process for new drug candidates and other bioactive molecules. For example, a similar strategy has been employed in the design of phosphodiesterase 5 inhibitors using a pseudo-ring scaffold to constrain the conformation of substituents. nih.gov

Applications in Materials Science

Halogenated organic materials often exhibit interesting electronic and photophysical properties. The incorporation of heavy atoms like iodine can influence properties such as phosphorescence and charge transport, making them attractive for materials science applications.

Incorporation into Functional Polymers and Coatings

There is a lack of direct reports on the incorporation of (3,5-Diiodo-4-methoxybenzyl)alcohol into functional polymers and coatings. However, the presence of the reactive benzyl alcohol and the two iodine atoms suggests its potential in this field. The alcohol functionality can be used to synthesize monomers for polymerization, such as acrylates or epoxides. The di-iodo-substituted aromatic ring would then be a repeating unit within the polymer chain.

The high atomic number of iodine can impart useful properties to the resulting polymer. For example, polymers containing heavy atoms are known to have high refractive indices and could be used in optical applications. Furthermore, the carbon-iodine bonds can be a site for further polymer modification or for creating cross-linked materials. The related compound 4-methoxybenzyl alcohol has been used to modify the surface of silica (B1680970) nanoparticles, demonstrating the utility of the benzyl alcohol group in materials functionalization. sigmaaldrich.com

Design of Organic Electronic Materials

The design of novel organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. While (3,5-Diiodo-4-methoxybenzyl)alcohol has not been specifically investigated for this purpose, its structure contains elements that are relevant to organic electronic materials.

The iodinated aromatic core could be a building block for larger, conjugated systems through cross-coupling reactions. The heavy iodine atoms could promote intersystem crossing, which is a key process in phosphorescent OLEDs. The methoxy and alcohol groups can be used to tune the solubility and processing characteristics of the final material, which are crucial for device fabrication. The photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde has been studied, indicating the potential for this class of compounds to participate in photo-induced electronic processes. researchgate.net

Research in Catalysis and Ligand Design

The design of ligands that can coordinate to metal centers is fundamental to the development of new catalysts. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

Currently, there is no published research on the use of (3,5-Diiodo-4-methoxybenzyl)alcohol in catalysis and ligand design. However, the molecule possesses features that could be exploited for this purpose. The benzyl alcohol moiety could be converted into a phosphine (B1218219) or other coordinating group. The iodine atoms could be used to attach the molecule to a larger support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture.

Alternatively, the di-iodo-substituted aromatic ring itself could act as a halogen bond donor, a type of non-covalent interaction that is increasingly being explored in catalysis. The electron-withdrawing nature of the iodine atoms would also influence the electronic properties of any ligand derived from this molecule, which in turn could modulate the reactivity of a coordinated metal center.

Development of Metal Complexes for Catalytic Reactions

While specific metal complexes of (3,5-Diiodo-4-methoxybenzyl)alcohol have not been extensively documented, the structural motifs of the molecule strongly suggest its potential as a precursor or ligand in catalytic systems. The benzylic alcohol group can coordinate to a metal center, a common feature in catalysts for reactions like polymerization and oxidation. For instance, benzyl alcohol and its derivatives are often used to generate active alkoxide complexes in situ.

The presence of two iodine atoms is particularly noteworthy. These heavy halogens can exert significant steric and electronic influence on a metal center, potentially modifying the selectivity and activity of a catalyst. Furthermore, iodine and its compounds are known to act as catalysts themselves in various organic transformations, including the borylation and oxidation of benzylic alcohols. sigmaaldrich.comresearchgate.net Research has shown that iodine can catalyze the conversion of benzylic alcohols into benzylic boronate esters, key building blocks in organic synthesis, by proceeding through a benzylic iodide intermediate. sigmaaldrich.comnih.gov This suggests that (3,5-Diiodo-4-methoxybenzyl)alcohol could either be part of a metal-based catalytic system or act as a precursor in iodine-mediated catalytic cycles.

Exploration of (3,5-Diiodo-4-methoxybenzyl)alcohol as a Ligand Moiety

A ligand in coordination chemistry is a molecule or ion that binds to a central metal atom to form a coordination complex. wikipedia.org (3,5-Diiodo-4-methoxybenzyl)alcohol possesses clear potential to act as a ligand. The primary alcohol provides a classic coordination site through its oxygen lone pairs.

The key distinguishing features are the two iodine atoms at the 3 and 5 positions. These substituents would impart unique characteristics to the ligand and the resulting metal complex:

Steric Hindrance: The bulky iodine atoms would create a sterically demanding pocket around the metal center, which could be exploited to control substrate access and enforce specific regioselectivity in catalytic reactions.

Electronic Effects: As halogens, iodine atoms are electron-withdrawing, which would influence the electron density on the aromatic ring and, subsequently, the donor properties of the alcohol oxygen. This modulation can fine-tune the electronic environment of the metal center.

Secondary Interactions: The large and polarizable nature of iodine atoms could allow for secondary interactions, such as halogen bonding, with substrates or other components in a catalytic system, further influencing reactivity and structure.

While direct studies are sparse, research on related structures, such as terpyridine ligands derived from the similarly substituted syringaldehyde, demonstrates that complex molecules built from a 3,5-disubstituted-4-hydroxy/methoxy phenyl core are of significant interest in coordination chemistry for creating functional materials. sigmaaldrich.com

Exploration of Specific Reactivity Profiles

The reactivity of (3,5-Diiodo-4-methoxybenzyl)alcohol can be inferred from its constituent functional groups. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making organoiodine compounds valuable intermediates in synthesis.

Key potential reactions include:

Oxidation: The benzylic alcohol group is susceptible to oxidation to form the corresponding aldehyde, 3,5-diiodo-4-methoxybenzaldehyde. Various methods for oxidizing benzylic alcohols are known, including those using hypervalent iodine reagents.

Substitution: The alcohol can be converted into a better leaving group, such as a benzylic iodide, using reagents like sodium iodide in the presence of an acid catalyst. This product would be a versatile precursor for nucleophilic substitution reactions.

Cross-Coupling Reactions: The C-I bonds are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This would allow the two iodine atoms to be replaced with a wide variety of other functional groups, making the molecule a powerful scaffold for building complex molecular architectures.

Iodine-Catalyzed Reactions: The molecule could serve as a substrate in recently developed iodine-catalyzed reactions, such as the direct borylation of benzylic alcohols. sigmaaldrich.com

The methoxy group activates the aromatic ring, although the positions ortho and para to it are already substituted, limiting further electrophilic aromatic substitution.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Physics

The unique substitution pattern of (3,5-Diiodo-4-methoxybenzyl)alcohol makes it a molecule of interest for interdisciplinary research.

Chemical Biology: Aromatic iodides are valuable precursors for synthesizing heterocyclic compounds, many of which exhibit important biological activities. For instance, they can be used in copper-mediated N-arylation reactions to build scaffolds that act as specific inhibitors of protein kinases involved in cancer. The 3,5-disubstituted aromatic motif is found in various biologically active molecules, including anticonvulsant pyrazoline derivatives and piperazine-based compounds with antidepressant and antipsychotic activities.

A structurally related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been identified as a potent antioxidant with potential anti-aging and neuroprotective effects. researchgate.netnih.gov This suggests that the 3,5-disubstituted-4-methoxybenzyl core is a biologically relevant scaffold. The introduction of iodine atoms could significantly alter biological activity, potentially enhancing binding to specific protein targets through halogen bonding, a recognized interaction in drug design.